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Introduction
Vibrio fischeri, a marine bacterium renowned for its bioluminescence and symbiotic relationship

with the Hawaiian bobtail squid, serves as a valuable model organism for studying a range of

biological phenomena, including quorum sensing, biofilm formation, and host-microbe

interactions[1][2][3]. The genetic tractability of V. fischeri is a key asset, enabling researchers to

dissect the molecular mechanisms underlying these processes. Gene knockouts are a

fundamental tool in functional genomics, allowing for the targeted disruption of a gene to study

its role in a given phenotype. This document provides detailed application notes and protocols

for the principal methods of creating gene knockouts in Vibrio fischeri: transposon mutagenesis

for random gene disruption, homologous recombination for targeted gene deletion, and

CRISPR interference for controlled gene knockdown.

Methods Overview
Several robust methods have been developed and optimized for generating gene knockouts in

Vibrio fischeri. The choice of method depends on the experimental goal, whether it is a high-

throughput screen for genes involved in a specific phenotype or the targeted deletion of a

known gene.

Transposon Mutagenesis: This technique is ideal for forward genetic screens, where the aim

is to identify genes responsible for a particular trait without prior knowledge. It involves the
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random insertion of a transposon, a mobile genetic element, into the bacterial chromosome,

which can disrupt gene function[2][4][5][6]. The use of hyperactive mini-Tn5 derivatives has

significantly improved the efficiency of this method in V. fischeri[4].

Homologous Recombination (Allelic Exchange): For targeted gene knockouts, homologous

recombination is the classic and widely used approach[1][3][7][8]. This method involves the

delivery of a "suicide" plasmid containing sequences homologous to the regions flanking the

target gene. Through two successive recombination events, the target gene is replaced,

often with an antibiotic resistance cassette for selection[8][9]. More rapid, PCR-based

techniques have been developed to streamline this process[7].

CRISPR Interference (CRISPRi): A more recent addition to the genetic toolbox for V. fischeri

is CRISPRi, which allows for the targeted knockdown of gene expression rather than a

permanent knockout[10][11][12]. This system utilizes a deactivated Cas9 (dCas9) protein

guided by a single-guide RNA (sgRNA) to bind to the target gene and sterically hinder its

transcription[13][14]. This method is often inducible and reversible, providing a powerful tool

for studying essential genes or for more nuanced control of gene expression[10][11].

Quantitative Data Summary
The following table summarizes key quantitative and qualitative parameters for the different

gene knockout methods in Vibrio fischeri.
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Experimental Protocols
Protocol 1: Random Gene Knockout using Transposon
Mutagenesis
This protocol describes the generation of random insertion mutants in Vibrio fischeri using a

hyperactive mini-Tn5 transposon delivered via conjugation.

Materials:

V. fischeri recipient strain (e.g., ES114)

E. coli donor strain carrying the mini-Tn5 transposon on a suicide plasmid (e.g., pEVS170)[4]

E. coli helper strain carrying a plasmid with conjugation machinery (e.g., pEVS104)[1]

LBS medium

LB medium

Appropriate antibiotics for selection

Microcentrifuge tubes

Incubator

Shaker

Procedure:

Culture Preparation:
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Inoculate the V. fischeri recipient strain into 5 mL of LBS medium and grow overnight at

28°C with shaking.

Inoculate the E. coli donor and helper strains into separate 5 mL LB medium with

appropriate antibiotics and grow overnight at 37°C with shaking.

Mating:

The next day, subculture 50 µL of the overnight V. fischeri culture into 5 mL of fresh LBS

and grow to mid-log phase (OD600 ≈ 0.4-0.6) at 28°C.

Subculture 100 µL of the overnight E. coli donor and helper cultures into separate 5 mL of

fresh LB with antibiotics and grow to mid-log phase (OD600 ≈ 0.4-0.6) at 37°C.

Combine 1 mL of the V. fischeri culture, 250 µL of the donor E. coli culture, and 250 µL of

the helper E. coli culture in a 1.5 mL microcentrifuge tube[1].

Centrifuge the mixture to pellet the cells, remove the supernatant, and resuspend the cell

pellet in a small volume (e.g., 50 µL) of LBS.

Spot the cell mixture onto an LBS agar plate without antibiotics and incubate overnight at

28°C to allow for conjugation.

Selection of Mutants:

After incubation, scrape the cell growth from the mating plate and resuspend it in 1 mL of

LBS.

Plate serial dilutions of the cell suspension onto LBS agar plates containing the antibiotic

corresponding to the resistance marker on the transposon and an antibiotic to counter-

select against the E. coli donor and helper strains (if necessary).

Incubate the plates at 28°C until colonies appear.

Verification and Analysis:

Individual colonies represent potential transposon mutants.
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Isolate single colonies and streak for purity on selective plates.

The location of the transposon insertion can be identified using methods such as arbitrary

PCR or by cloning the transposon and flanking genomic DNA[4][6].

Protocol 2: Targeted Gene Knockout via Allelic
Exchange using a Suicide Vector
This protocol outlines the steps for creating a targeted, in-frame gene deletion in Vibrio fischeri

using a suicide vector and two-step homologous recombination.

Materials:

V. fischeri strain

Suicide vector with a counter-selectable marker (e.g., sacB)

E. coli cloning strain (e.g., DH5α)

E. coli conjugation donor strain

Primers to amplify homologous regions flanking the target gene

Restriction enzymes and T4 DNA ligase

LBS medium and agar

LB medium and agar

Appropriate antibiotics

Sucrose (for counter-selection)

Procedure:

Construction of the Knockout Plasmid:
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Using PCR, amplify ~500-1000 bp of the upstream and downstream regions (homology

arms) flanking the gene to be deleted from V. fischeri genomic DNA.

Use splicing by overlap extension (SOE) PCR to fuse the upstream and downstream

fragments, creating a single DNA fragment that represents an in-frame deletion of the

target gene[7].

Clone this fused fragment into a suicide vector that cannot replicate in V. fischeri and

carries a selectable antibiotic resistance marker and a counter-selectable marker like

sacB[3][9].

Transform the resulting plasmid into an E. coli cloning strain for propagation and then into

a conjugation donor strain.

First Recombination Event (Integration):

Transfer the knockout plasmid from the E. coli donor strain to the V. fischeri recipient strain

via conjugation (as described in Protocol 1).

Select for V. fischeri cells that have integrated the plasmid into their chromosome by

plating the mating mixture on LBS agar containing the antibiotic for which resistance is

conferred by the plasmid[8][9]. These are single-crossover recombinants.

Second Recombination Event (Excision):

To select for the second recombination event that excises the plasmid, grow the single-

crossover mutants in non-selective LBS medium to allow for the second crossover to

occur.

Plate serial dilutions of this culture onto LBS agar containing 10-15% sucrose. The sacB

gene on the integrated plasmid converts sucrose into a toxic product, so only cells that

have lost the plasmid through a second recombination event will survive[9].

Screening and Verification:

Colonies that grow on the sucrose plates are potential gene knockout mutants or have

reverted to the wild-type.
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Screen individual colonies by PCR using primers that flank the target gene region. The

knockout mutant will yield a smaller PCR product than the wild-type[9].

Confirm the deletion by DNA sequencing.

Protocol 3: Gene Knockdown using CRISPR Interference
(CRISPRi)
This protocol describes the use of a plasmid-based CRISPRi system for the inducible

knockdown of a target gene in Vibrio fischeri.

Materials:

V. fischeri strain

CRISPRi system plasmids: one expressing the dCas9 protein and another expressing the

single-guide RNA (sgRNA)[10][12]. The Mobile-CRISPRi system integrates these

components into the chromosome[13][14].

E. coli strains for plasmid construction and delivery

Inducer molecule (e.g., IPTG)

LBS medium and agar

Appropriate antibiotics

Procedure:

sgRNA Plasmid Construction:

Design a 20-nucleotide sgRNA sequence that is complementary to the non-template

strand of the target gene's promoter region or the beginning of its coding sequence.

Synthesize and clone this sgRNA sequence into the sgRNA expression vector according

to the specific system's instructions.

Introduction of the CRISPRi System into V. fischeri:
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Introduce the dCas9 expression plasmid (or integrate the dCas9 gene into the

chromosome) and the specific sgRNA expression plasmid into V. fischeri. This is typically

done via conjugation[10].

Select for transformants on LBS agar containing the appropriate antibiotics.

Induction of Gene Knockdown:

Grow the V. fischeri strain containing the CRISPRi system in LBS medium to the desired

growth phase.

Induce the expression of dCas9 and the sgRNA by adding the appropriate inducer (e.g.,

IPTG) to the culture medium.

Include a control culture without the inducer.

Phenotypic and Molecular Analysis:

After a period of induction, assess the phenotype of the knockdown strain compared to the

uninduced control and a wild-type strain.

Quantify the level of gene knockdown by measuring the mRNA levels of the target gene

using RT-qPCR.

Visualizations
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Caption: Overview of major gene knockout and knockdown strategies in Vibrio fischeri.
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Caption: Workflow for targeted gene deletion using two-step allelic exchange.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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